3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide
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Overview
Description
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is an organic compound that features a bromine atom, a nitro group, and a hydroxypropan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide typically involves the bromination of a suitable benzamide precursor followed by nitration and subsequent introduction of the hydroxypropan-2-yl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and light to facilitate the bromination process Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-Bromo-N-[(2R)-1-aminopropan-2-yl]-5-nitrobenzamide.
Oxidation: Formation of 3-Bromo-N-[(2R)-1-oxopropan-2-yl]-5-nitrobenzamide.
Scientific Research Applications
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of brominated and nitrated benzamides with biological targets.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in electrophilic interactions, while the hydroxypropan-2-yl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamide: The position of the nitro group is different, which can affect the compound’s properties.
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamide: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.
Uniqueness
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is unique due to the specific combination of bromine, nitro, and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-6(5-14)12-10(15)7-2-8(11)4-9(3-7)13(16)17/h2-4,6,14H,5H2,1H3,(H,12,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMFEKTTPEIDD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.